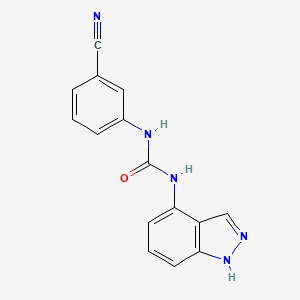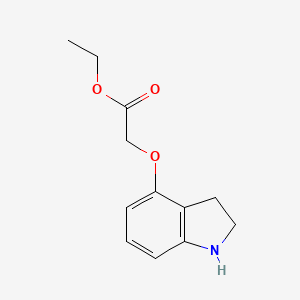
Ethyl 2-(indolin-4-yloxy)acetate
概要
説明
Ethyl 2-(indolin-4-yloxy)acetate is a chemical compound with the formula C12H15NO3 and a molecular weight of 221.25 . It is used in research and has potential applications in various fields .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(indolin-4-yloxy)acetate consists of 12 carbon atoms, 15 hydrogen atoms, and 3 oxygen atoms . The exact structure and arrangement of these atoms can be determined through techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis
Ethyl 2-(indolin-4-yloxy)acetate is a colorless liquid . It has a boiling point of 77.1°C (170.78°F), and a melting point of -83.6°C (-118.48°F). Its molecular weight is 221.25 g/mol. It is less dense than water and has a density of 0.897 g/cm³ at 25°C .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Indole Nucleosides : Ethyl 2-(indolin-4-yloxy)acetate is utilized in the synthesis of indole nucleosides. For example, ethyl indolin-3-acetate is a precursor in the production of 1-(β-D-ribofuranosyl)indol-3-acetic acid, a compound with potential biological significance (Chu, Suh, & Cutler, 1986).
Antimicrobial Activity : Ethyl 2-(indolin-4-yloxy)acetate is used to create compounds with antimicrobial properties. It reacts with hydrazine hydrate to form acetohydrazide, which upon further reaction produces compounds with significant antimicrobial activity (Prasad, 2017).
Pharmacokinetics : This compound is also involved in pharmacokinetic studies. For example, it is used in the quantitative analysis of aminopropan-2-ol derivatives in pharmacokinetic studies, showcasing its application in understanding drug metabolism and distribution (Walczak, 2014).
Synthesis of Succinimidoacetates : It is used in synthesizing succinimidoacetates, compounds that have shown notable antibacterial and antifungal activities. This underscores its role in the development of new antimicrobial agents (Ahmed et al., 2006).
Environmental and Industrial Applications
Flow Chemistry Techniques : Ethyl 2-(indolin-4-yloxy)acetate is used in flow chemistry for the synthesis of complex molecules, highlighting its role in improving industrial chemical processes. This application is particularly relevant in the synthesis of pharmaceuticals (Örkényi et al., 2017).
Corrosion Inhibition : The compound is studied in the context of corrosion inhibition, particularly in relation to copper. This suggests its potential use in industrial settings for protecting metals against corrosion (Zarrouk et al., 2014).
Antioxidative Properties : Ethyl 2-(indolin-4-yloxy)acetate derivatives have been investigated for their antioxidative properties. This application is significant in the development of new antioxidants for use in various industries, including pharmaceuticals and food processing (Makkar & Chakraborty, 2018).
Safety And Hazards
Ethyl 2-(indolin-4-yloxy)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness . It is recommended to handle this compound with appropriate safety measures .
特性
IUPAC Name |
ethyl 2-(2,3-dihydro-1H-indol-4-yloxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)8-16-11-5-3-4-10-9(11)6-7-13-10/h3-5,13H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXHIDHBBYHEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(indolin-4-yloxy)acetate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

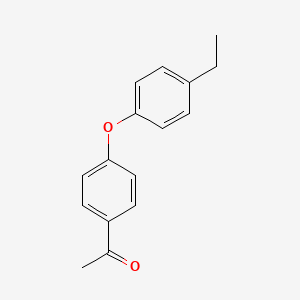
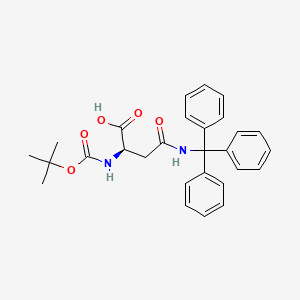
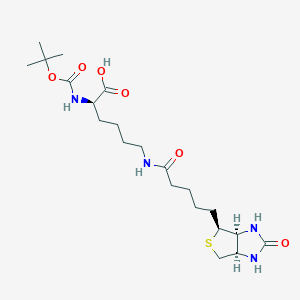
![(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1415087.png)
![3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol](/img/structure/B1415088.png)
![2-[2-[4-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]phenyl]propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1415089.png)
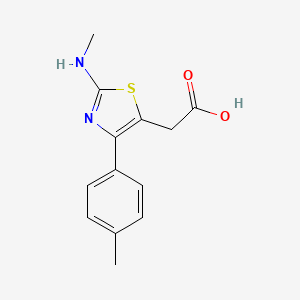
![[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1415091.png)
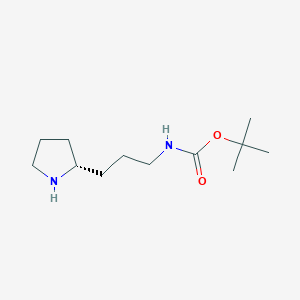
![(4-[1,2,3]Trazol-1-yl-phenyl)-methanol](/img/structure/B1415096.png)
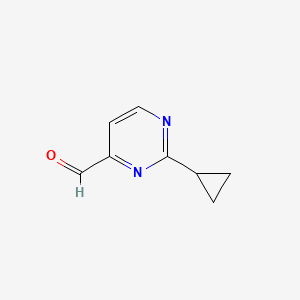

![Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1415103.png)
